![molecular formula C26H34NaO5PS B1593189 Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate CAS No. 870245-75-3](/img/structure/B1593189.png)
Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate
Overview
Description
Sodium 2’-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1’-biphenyl]-3-sulfonate hydrate is a compound used in various chemical reactions . It is often used as a catalyst for Suzuki coupling reactions .
Chemical Reactions Analysis
This compound is used as a catalyst in various chemical reactions, including Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Scientific Research Applications
Catalyst in Suzuki-Miyaura Coupling
- Catalyst for Challenging DNA-Linked Aryl Chlorides: A novel Pd catalyst system with Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate effectively catalyzes Suzuki-Miyaura coupling of phenyl chlorides and pyrimidinyl chlorides linked to DNA with various boronic acids/esters (Ding, Delorey, & Clark, 2016).
- General Catalyst for Suzuki-Miyaura and Sonogashira Reactions: This compound is used in the synthesis of a catalyst for Suzuki-Miyaura and Sonogashira coupling reactions in water, producing functionalized biaryls and aryl alkynes (Peng et al., 2014).
Structural and Chemical Analysis
- Syntheses and Crystal Structures: The compound is involved in the synthesis and structural analysis of hydrates with detailed crystallographic information (Zhang, Guo, & Liu, 2010).
- X-Ray Crystal Structure Determination: It aids in the determination of crystal structures of sodium anthraquinone sulfonate derivatives, helping understand molecular mechanics and electronic behavior (Gamag, Peake, & Simpson, 1993).
Applications in Organic Chemistry
- Phosphine Ligands Synthesis: It's used in creating water-soluble phosphine ligands with disulfonated 1,1'-biphenyl backbones, which are significant in organic synthesis and catalysis (Herd et al., 2002).
- Hydrolysis Studies: The compound plays a role in studying the hydrolysis of sodium-potassium-biphenyl adducts, contributing to understanding complex organic reactions (Licastro & Ruveda, 1972).
Biomedical Applications
- Antibacterial and Surface Activity: Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate is involved in the synthesis of biologically active heterocycles, exhibiting antibacterial properties and potential as surface-active agents (El-Sayed, 2006).
Other Chemical Applications
- Reduction of Azides: This compound aids in the reduction of azides to primary amines, a crucial step in many synthetic processes (Kazemi, Kiasat, & Sayyahi, 2004).
- Catalysis in Olefin Hydroformylation: It serves as a component in catalysts for olefin hydroformylation, a fundamental process in industrial chemistry (Herrmann et al., 1995).
Electronic and Photochemical Studies
- Study of Electron Transfer: It's used in the study of one-electron reduction and electron transfer in aromatic sulfonates, contributing to our understanding of electronic properties in various media (Yamamoto, Shiraki, & Kawamura, 1992).
- Investigations in Micelle Structures: The compound aids in the structural study of reverse micelles and microemulsions, key in understanding surfactant behavior (Moran et al., 1995).
Polymer Science
- Synthesis of Sulfonated Polymers: It is essential in the synthesis of poly(ether sulfone)s with sodium sulfonate groups, relevant in the development of new materials with specific properties (Mitsuru et al., 1993).
Safety And Hazards
properties
IUPAC Name |
sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQBSXKBDVINV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635658 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate | |
CAS RN |
1049726-96-6, 870245-75-3 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1049726-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

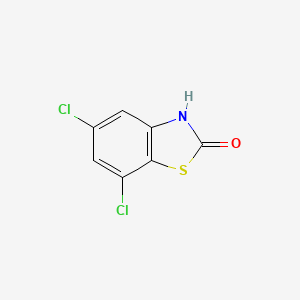
![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)
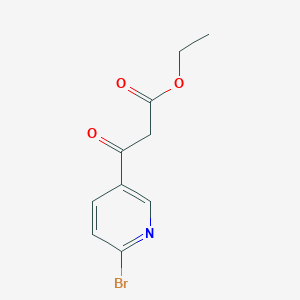
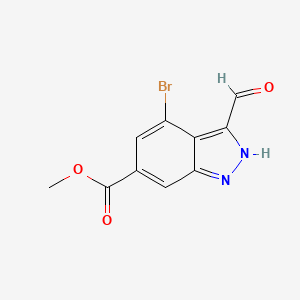
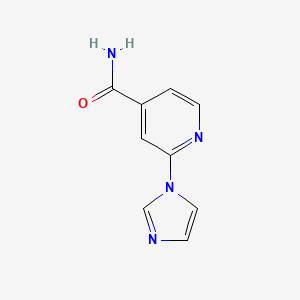
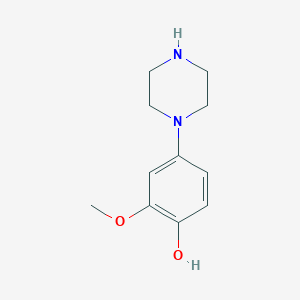
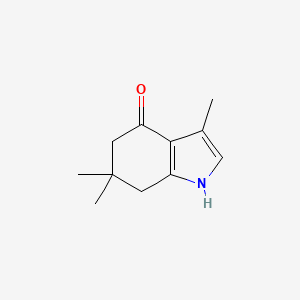
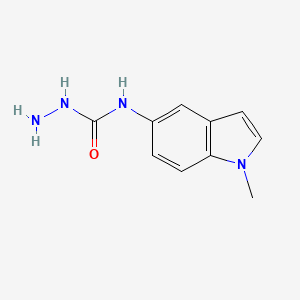
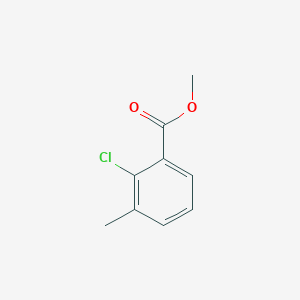
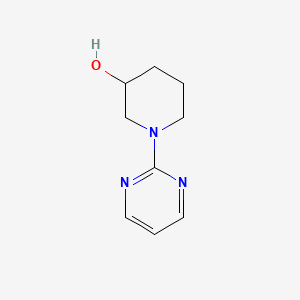
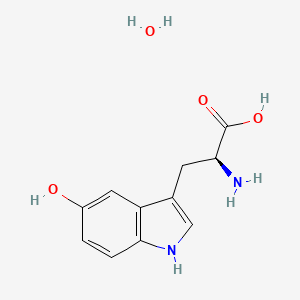

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)